

Supplier and purchasing Galanin (1-16), mouse, porcine, rat TFA

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Compound of Interest

Compound Name: Galanin (1-16), mouse, porcine, rat TFA

Cat. No.: B14756928

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An essential tool for neurobiological and pharmacological research, Galanin (1-16) is the N-terminal fragment of the full-length galanin neuropeptide. This truncated peptide, available as a trifluoroacetate (TFA) salt for mouse, porcine, and rat variants, retains high biological activity and affinity for galanin receptors, making it a valuable asset for investigating a wide range of physiological processes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing Galanin (1-16).

Supplier and Purchasing Information

Galanin (1-16), mouse, porcine, rat TFA is available from various suppliers as a synthetic peptide, typically in a lyophilized powder form. When ordering, it is crucial to specify the required quantity and purity level.

Supplier	Catalog Number	Purity (Typical) (Example)	Form	Sequence
Go Top Peptide	GT-P235[1]	≥98.0% (HPLC) [1]	Lyophilized Powder[1]	H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-OH[1]
MedchemExpress (via BIOZOL)	MCE-HY-P1578A[2][3]	99.92%[2]	Lyophilized Powder	H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-OH
US Biological (via BIOZOL)	USB-G1043-16E[4]	>95% (HPLC)[4]	Lyophilized Powder[4]	Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile[4]
Aapptec Peptides	-	-	-	-
GlpBio	-	-	Lyophilized Powder	-
Aladdin	-	-	-	-

Physicochemical and Biological Properties

The N-terminal region of galanin is highly conserved across species and is critical for its interaction with galanin receptors.[5] The (1-16) fragment acts as a potent agonist, particularly at the GalR1 and GalR2 receptor subtypes.[5]

Property	Value / Description
Molecular Formula	C ₇₈ H ₁₁₆ N ₂₀ O ₂₁ [1]
Molecular Weight	~1669.91 g/mol [1]
Receptor Affinity	High-affinity agonist for galanin receptors. [6]
Binding Affinity (Kd)	~3 nM for the hippocampal galanin receptor. [1] [2] [6] [7]
Binding Affinity (IC ₅₀)	~3 nM in displacing ¹²⁵ I-labeled galanin from ventral hippocampus binding sites. [6]
Biological Activity	Potent agonist activity at GalR1 and GalR2 receptors. [5] The Trp ² residue is crucial for high-affinity binding. [6] [8]

Application Notes

Galanin (1-16) is utilized in a variety of research applications due to its potent and specific activity.

- Neurotransmitter Release Modulation: Galanin (1-16) effectively mimics the inhibitory action of full-length galanin on neurotransmitter release. For instance, it has been shown to inhibit the scopolamine-evoked release of acetylcholine in the ventral hippocampus, a key area for learning and memory.[\[5\]](#)[\[6\]](#)[\[9\]](#) This makes it a valuable tool for studying cholinergic neurotransmission and its modulation.
- Nociception and Pain Research: In vivo studies using a spinal nociceptive flexor reflex model in rats have demonstrated that intrathecally administered Galanin (1-16) produces a biphasic effect, with facilitation at low doses and depression at higher doses, similar to the full-length peptide.[\[10\]](#) It also depresses the facilitation of the flexor reflex caused by substance P, indicating its utility in pain pathway research.[\[10\]](#)
- Feeding Behavior Studies: When administered into the paraventricular nucleus (PVN) of the hypothalamus, Galanin (1-16) stimulates food consumption.[\[8\]](#) This application is crucial for investigating the central mechanisms of appetite control and metabolic regulation.

- Galanin Receptor Signaling: As a high-affinity agonist, Galanin (1-16) is used to study the signaling pathways of galanin receptors. GalR1 and GalR3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[11] In contrast, GalR2 receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway.[11]

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay (Displacement)

This protocol describes a competitive binding assay to determine the affinity of test compounds for galanin receptors using Galanin (1-16) as a reference compound.

Materials:

- Cell membranes prepared from tissue or cells expressing galanin receptors (e.g., rat ventral hippocampus).
- ^{125}I -labeled galanin (radioligand).
- Galanin (1-16) (for standard curve).
- Test compounds.
- Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2 , 0.1% BSA, pH 7.4).
- Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation vials and fluid.
- Gamma counter.

Procedure:

- Preparation: Thaw cell membrane preparations on ice. Prepare serial dilutions of Galanin (1-16) and test compounds in Binding Buffer.
- Incubation: In a 96-well plate, add 50 μ L of Binding Buffer, 50 μ L of 125 I-labeled galanin (final concentration ~0.1 nM), 50 μ L of diluted test compound or Galanin (1-16), and 50 μ L of the membrane preparation.
- Total and Non-Specific Binding: For total binding, add 50 μ L of Binding Buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled galanin (e.g., 1 μ M).
- Incubation: Incubate the plate at room temperature for 60-90 minutes.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Protocol 2: In Vivo Microdialysis for Acetylcholine Release

This protocol outlines the procedure to measure the effect of Galanin (1-16) on acetylcholine (ACh) release in the brain of an anesthetized or freely moving rat.[\[6\]](#)[\[9\]](#)

Materials:

- Stereotaxic apparatus.
- Microdialysis probes.
- Syringe pump.

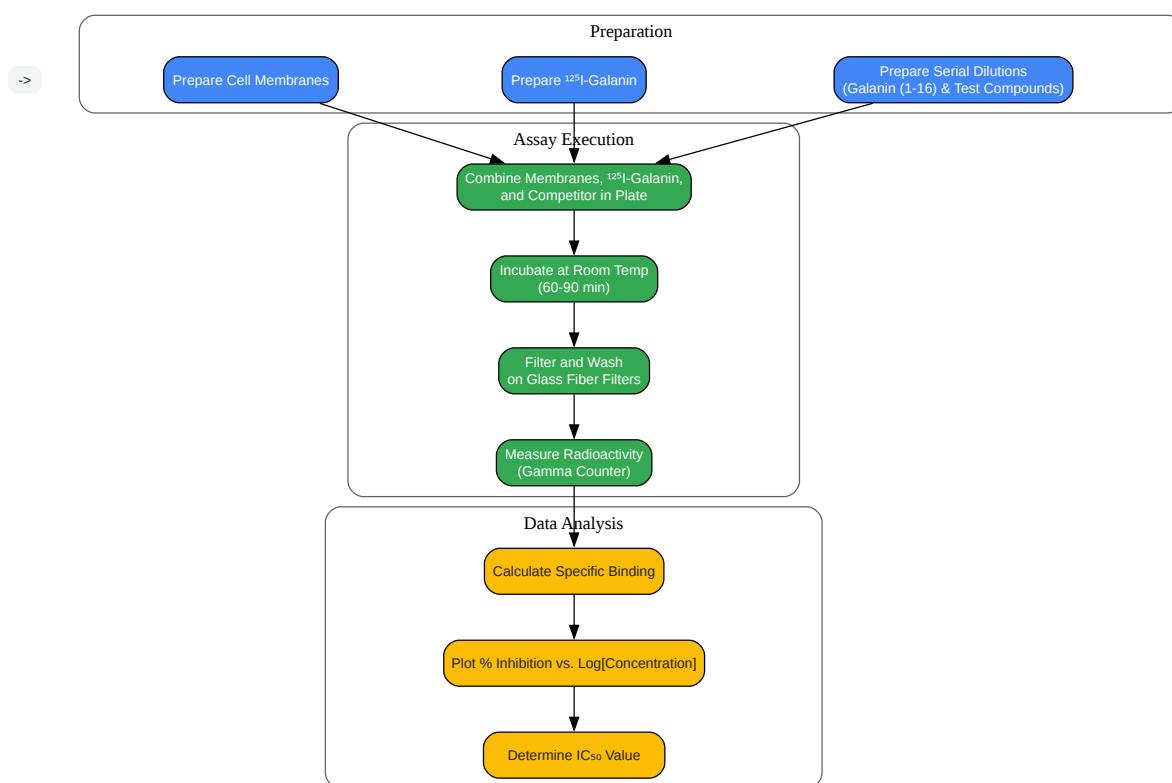
- Fraction collector.
- Galanin (1-16) dissolved in artificial cerebrospinal fluid (aCSF).
- Scopolamine (or other secretagogue).
- Anesthetic (if applicable).
- HPLC system with electrochemical detection for ACh analysis.

Procedure:

- Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., ventral hippocampus). Allow the animal to recover for several days.
- Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
- Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 μ L/min).[\[9\]](#)
- Baseline Collection: Collect baseline dialysate samples for at least 60-120 minutes, collecting fractions every 20 minutes.[\[9\]](#)
- Drug Administration: Administer Galanin (1-16) via intracerebroventricular (i.c.v.) injection or through the microdialysis probe (retrodialysis).
- Stimulation: Administer a stimulating agent like scopolamine (s.c.) to evoke ACh release.[\[6\]](#) [\[9\]](#)
- Sample Collection: Continue collecting dialysate fractions for at least 2-3 hours post-stimulation.
- Analysis: Analyze the ACh content in the dialysate samples using HPLC-ECD.
- Data Analysis: Express the ACh concentrations as a percentage of the baseline average. Compare the ACh release profiles between control and Galanin (1-16)-treated groups.

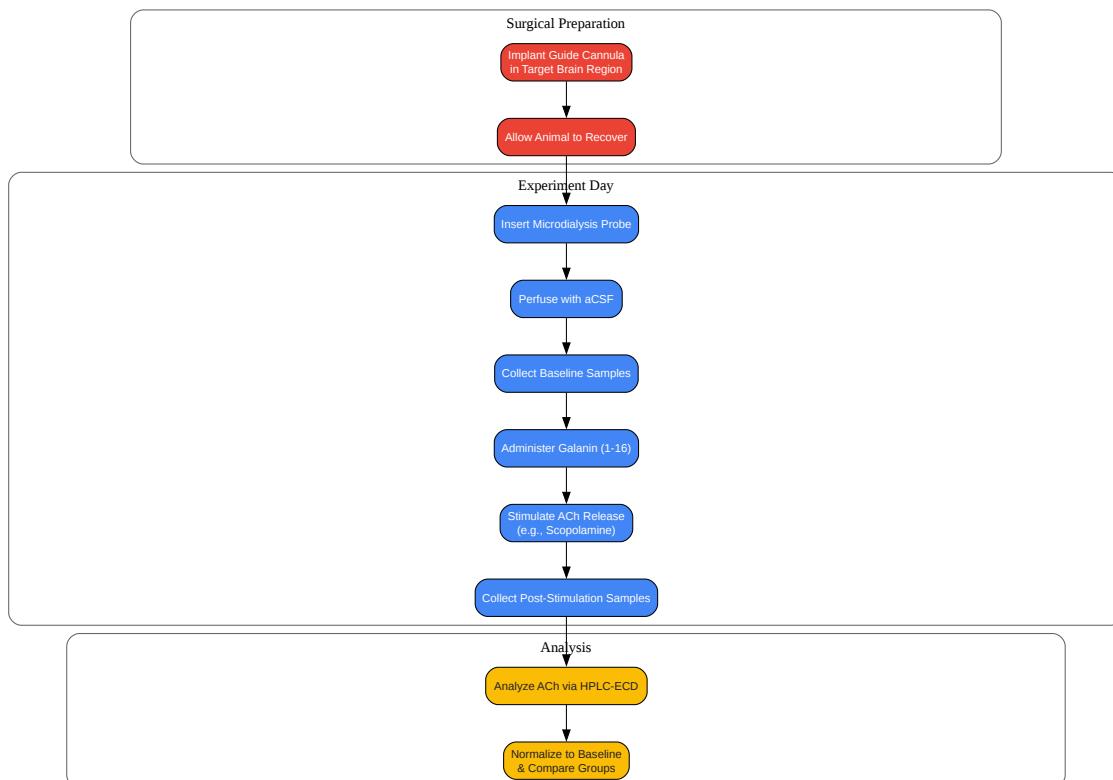
Visualizations

Caption: Galanin receptor signaling pathways.



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Caption: Workflow for in vitro receptor binding assay.

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Caption: Workflow for in vivo microdialysis experiment.

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